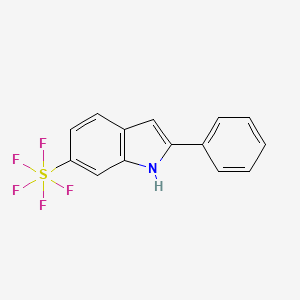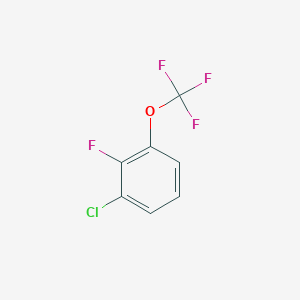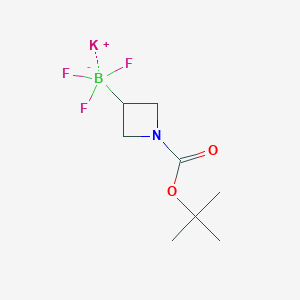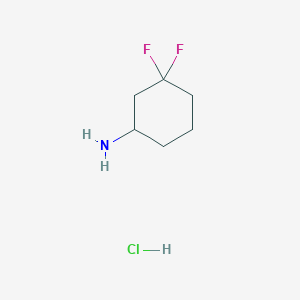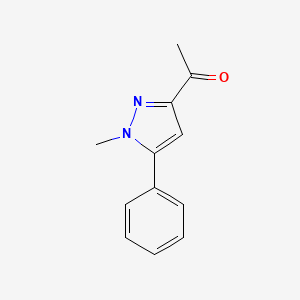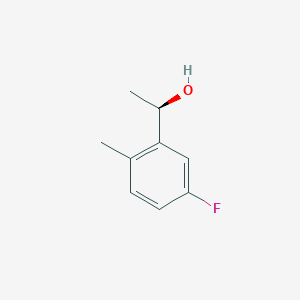
(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
Descripción general
Descripción
(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol, also known as (1R)-1-(5-Fluoro-2-methylphenyl)ethanol, is a synthetic organic compound belonging to the class of phenylalkanols. It is a colorless liquid with a characteristic odor and is soluble in most organic solvents. It is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a chromogenic reagent in analytical chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Applications
Synthesis of Fluorinated Compounds : A study described a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research highlights the importance of developing efficient synthetic routes for fluorinated compounds, which could be relevant for the synthesis of "(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol" (Qiu et al., 2009).
Fluorescent Chemosensors : Fluorinated compounds are often used in the development of chemosensors due to their unique electronic properties. A review article discussed the use of 4-Methyl-2,6-diformylphenol (DFP)-based compounds as fluorescent chemosensors for detecting various analytes, indicating the potential for fluorinated compounds in sensor applications (Roy, 2021).
Cancer Research : The chemistry of fluorinated pyrimidines, such as 5-Fluorouracil, was reviewed for their contributions to cancer treatment. These compounds are used to treat cancer due to their ability to inhibit nucleic acid synthesis. This area of research could be relevant for exploring the biological activities of fluorinated compounds like "(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol" (Gmeiner, 2020).
Other Relevant Studies
Toxicity Studies : The toxicity of fluorophores, including fluorinated compounds used in molecular imaging, was reviewed. This research is crucial for understanding the safety profile of fluorinated compounds in biological applications (Alford et al., 2009).
Analytical Applications : Gas chromatography methods for characterizing flavors and aromas in various substances, including those from fluorinated compounds, were discussed. These methods are essential for the qualitative and quantitative analysis of complex mixtures, which could include fluorinated compounds like "(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol" (Maggi et al., 2012).
Propiedades
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLBNVJZYRSMC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1456770.png)


![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)
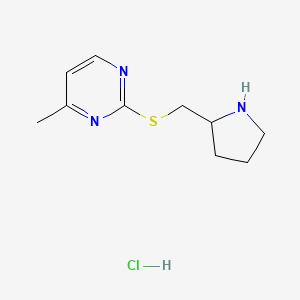
![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)
